Rivastigmine D6 Rivastigmine D6 Rivastigmine-d6 is intended for use as an internal standard for the quantification of rivastigmine by GC- or LC-MS. Rivastigmine is a cholinesterase (ChE) inhibitor that inhibits butyrl ChE (BChE) and acetyl ChE (AChE; IC50s = 0.037 and 4.15 μM, respectively). It increases levels of secreted amyloid precursor protein (sAPP) and decreases levels of soluble amyloid-β (1-40) and various N-terminal cleavage products in primary embryonic rat neurons undergoing degeneration when used at concentrations of 5 and 10 μM. In a rat model of Alzheimer's disease induced by aluminum chloride (AlCl3), rivastigmine (1 mg/kg per day) inhibits formation of amyloid plaques in brain sections and increases in AChE, IL-1β, and β-secretase 1 (BACE1) mRNA expression in the cerebral cortex. It inhibits AlCl3-induced increases in escape latency time in the Morris water maze in a rat model of Alzheimer's disease when administered at a dose of 1 mg/kg. Rivastigmine (2 mg/kg) also reverses decreases in time spent in the open arms of an elevated plus maze, exploration time of a novel object in a novel object recognition test, and sucrose intake in a rat model of chronic mild stress. Formulations containing rivastigmine have been used in the treatment of dementia associated with Alzheimer's disease and Parkinson's disease.
Rivastigmine D6 Tartrate is a labelled impurity of Rivastigmine. Rivastigmine is a parasympathomimetic or cholinergic drug for the treatment of dementia.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196495
InChI: InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3;
SMILES: CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C18H28N2O8
Molecular Weight: 406.5 g/mol

Rivastigmine D6

CAS No.:

Cat. No.: VC0196495

Molecular Formula: C18H28N2O8

Molecular Weight: 406.5 g/mol

Purity: 98% HPLC

* For research use only. Not for human or veterinary use.

Rivastigmine D6 -

Molecular Formula C18H28N2O8
Molecular Weight 406.5 g/mol
IUPAC Name [3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3;
Standard InChI Key GWHQHAUAXRMMOT-XVXYZIQCSA-N
Isomeric SMILES [2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Chemical Properties and Structure

Molecular Characteristics

Rivastigmine D6 exhibits distinctive chemical properties that are essential for its application in pharmaceutical research. The compound is available in various salt forms, with the tartrate salt being the most commonly referenced in scientific literature.

PropertyRivastigmine D6Rivastigmine D6 Tartrate
CAS Number194930-00-2194930-00-2
Molecular FormulaC14H16D6N2O3C18H22D6N2O8
Molecular Weight272.37 g/mol406.46 g/mol
Chemical Name[3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate[3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid
Physical StateSolidWhite to beige powder

The molecular structure features a phenyl ring with a carbamate group and a chiral center at the ethyl position bearing the deuterated dimethylamino group. The tartrate salt includes the (2R,3R)-2,3-dihydroxybutanedioic acid component .

Synonyms and Identifiers

Several alternative names and identifiers are associated with Rivastigmine D6, reflecting its various representations in chemical databases and commercial catalogs:

  • Rivastigmine D6

  • (S)-Rivastigmine D6 tartrate

  • Rivastigmine-d6 (tartrate)

  • [3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate

  • 3-[(1S)-1-[bis(D3)methylamino]ethyl]phenyl N-ethyl-N-methylcarbamate

  • N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide-d6

Analytical Applications

Use as Internal Standard

The primary application of Rivastigmine D6 is as an internal standard for the quantitative determination of rivastigmine in biological samples. The compound's deuteration pattern creates a mass spectral signature that is distinguishable from the non-deuterated rivastigmine while maintaining nearly identical chromatographic properties .

This characteristic makes Rivastigmine D6 particularly valuable in analytical methods employing mass spectrometry, where the deuterated internal standard compensates for variations in sample preparation, injection, and instrument response, enhancing the accuracy and precision of quantitative measurements.

Mass Spectrometric Detection

In gas chromatography-mass spectrometry (GC-MS) analysis, Rivastigmine D6 exhibits distinctive fragmentation patterns that facilitate its use as an internal standard. When analyzed using electron ionization (EI) and selected ion monitoring (SIM), Rivastigmine is detected at m/z 235, while Rivastigmine-d6 is detected at m/z 241. This mass difference of 6 units corresponds directly to the six deuterium atoms incorporated into the molecule .

A validated GC-MS method for the quantitation of rivastigmine in human plasma demonstrates excellent analytical performance when using Rivastigmine D6 as the internal standard:

ParameterValue
Limit of Quantification (LOQ)0.2 ng/ml
Linear Range0.2 - 20 ng/ml
Precision (CV%)< 20%
Accuracy Bias (QC samples)< 10%
Extraction MethodLiquid-liquid extraction (LLE)
Injection Volume5 μl
Analysis ModeEI ionization, SIM mode
Cycle Time11 minutes

This analytical method provides sufficient sensitivity and reliability for pharmacokinetic studies of rivastigmine in human subjects .

Pharmacokinetic Applications

Clinical Research Support

Rivastigmine D6 has been instrumental in pharmacokinetic studies of rivastigmine, providing a reliable internal standard for quantitative analysis. In a clinical trial conducted at the Tel Aviv Sorasky Medical Center, the pharmacokinetic profile of rivastigmine was evaluated in 14 healthy male volunteers who received either placebo, 1.5 mg, or 3 mg rivastigmine for 5 consecutive administrations at 12-hour intervals in a crossover, double-blind design .

Blood samples were collected and analyzed using the GC-MS method with Rivastigmine D6 as the internal standard. The study yielded valuable pharmacokinetic data:

Pharmacokinetic ParameterObservation
Maximum Plasma Concentration TimeBetween 0.5 and 2 hours
Clearance Time6-8 hours
AccumulationNo significant build-up observed
Sampling ScheduleAfter first and fifth drug administration

This study exemplifies the critical role of Rivastigmine D6 in generating reliable pharmacokinetic data for rivastigmine, contributing to our understanding of its absorption, distribution, and elimination characteristics .

Comparison with Non-Deuterated Rivastigmine

Structural and Chemical Similarities

Rivastigmine D6 maintains the essential structural features of the parent compound rivastigmine, preserving the pharmacophore responsible for cholinesterase inhibition. The primary distinction lies in the replacement of six hydrogen atoms with deuterium in the dimethylamino group.

Pharmacological Properties

While Rivastigmine D6 is primarily used as an analytical standard rather than a therapeutic agent, the parent compound rivastigmine exhibits significant pharmacological activity as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

ParameterRivastigmineRivastigmine D6
AChE Inhibition IC504.15 μMSimilar to rivastigmine (used as analytical standard)
BChE Inhibition IC500.037 μMSimilar to rivastigmine (used as analytical standard)
Blood-Brain Barrier PenetrationHighSimilar to rivastigmine
SelectivityBrain-selective cholinesterase inhibitorSimilar to rivastigmine
Primary UseTherapeutic agent for Alzheimer's and Parkinson's diseasesAnalytical standard for quantification

The parent compound rivastigmine demonstrates a preferential inhibition of the G1 enzyme in the hippocampus and cortex, contributing to its efficacy in treating neurodegenerative disorders .

SupplierCatalog NumberFormStorage Recommendation
BioCat GmbHT13446-1mg-TMSolidNot specified
VIVAN Life SciencesVLCS-01485Not specifiedNot specified
Cayman ChemicalCY25633-500Not specifiedNot specified

Commercial preparations of Rivastigmine D6 are typically provided with certificates of analysis confirming identity, purity, and concentration, ensuring reliability for analytical applications .

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